1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC9989100
InChI: InChI=1S/C12H16N2O/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2/h5-8,11,15H,3-4H2,1-2H3
SMILES: CCC(C1=NC2=CC=CC=C2N1CC)O
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

CAS No.:

Cat. No.: VC9989100

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol -

Specification

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name 1-(1-ethylbenzimidazol-2-yl)propan-1-ol
Standard InChI InChI=1S/C12H16N2O/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2/h5-8,11,15H,3-4H2,1-2H3
Standard InChI Key AJDOYHPEDJFLKG-UHFFFAOYSA-N
SMILES CCC(C1=NC2=CC=CC=C2N1CC)O
Canonical SMILES CCC(C1=NC2=CC=CC=C2N1CC)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol features a benzimidazole core, a bicyclic aromatic system comprising fused benzene and imidazole rings. The nitrogen atoms at positions 1 and 3 of the imidazole ring are substituted with an ethyl group and a propan-1-ol chain, respectively. The molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol.

Key Structural Features:

  • Benzimidazole core: Provides aromatic stability and π-π stacking potential .

  • Ethyl substituent: Enhances lipophilicity and influences steric interactions .

  • Propan-1-ol side chain: Introduces hydrogen-bonding capacity and polarity.

Systematic Nomenclature

The IUPAC name derives from the parent benzimidazole structure:

  • Position 1: Ethyl group (-CH₂CH₃).

  • Position 2: Propan-1-ol substituent (-CH₂CH₂CH₂OH).

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for this compound are documented, analogous benzimidazole derivatives are typically synthesized via:

  • Condensation Reactions:

    • Reacting o-phenylenediamine with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions . For example, Skolnik et al. (1943) demonstrated benzimidazole formation using ketones and ammonium chloride .

    • Hypothetical pathway: Ethyl-substituted o-phenylenediamine could react with levulinic acid (4-oxopentanoic acid) to form the propanol side chain.

  • Post-Modification Strategies:

    • Alkylation of pre-formed benzimidazoles using ethyl halides.

    • Reduction of ketone intermediates (e.g., 2-acetylbenzimidazole) to propanol via NaBH₄ or LiAlH₄ .

Optimization Challenges

  • Regioselectivity: Ensuring ethyl and propanol groups occupy specific positions requires controlled reaction conditions .

  • Purification: Benzimidazoles often require chromatographic separation due to byproduct formation .

Physical and Chemical Properties

Physicochemical Profile

PropertyValue/Description
Molecular FormulaC₁₂H₁₆N₂O
Molecular Weight204.27 g/mol
LogP (Partition Coeff.)~2.5 (predicted via analogy)
SolubilityModerate in DMSO, low in water
Melting PointNot reported (analogs: 120–150°C)

Stability and Reactivity

  • Thermal Stability: Benzimidazoles generally decompose above 200°C .

  • Acid/Base Sensitivity: Stable under mild conditions but may undergo hydrolysis in strong acids/bases .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (predicted):

    • Aromatic protons (benzimidazole): δ 7.2–8.1 ppm (multiplet).

    • Ethyl group: δ 1.4 ppm (triplet, -CH₂CH₃), δ 3.2 ppm (quartet, N-CH₂-).

    • Propanol chain: δ 1.6 ppm (pentet, -CH₂-), δ 3.6 ppm (t, -CH₂OH) .

Mass Spectrometry (MS)

  • Expected molecular ion peak at m/z 204.1 (M⁺).

  • Fragmentation patterns likely include loss of H₂O (-18 Da) and cleavage of the ethyl group.

Biological Activity and Research Findings

Pharmacokinetic Predictions

  • Bioavailability: Moderate (40–60%) due to balanced logP and hydrogen-bonding capacity .

  • Metabolism: Likely hepatic oxidation via CYP450 enzymes, with glucuronidation of the alcohol group.

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